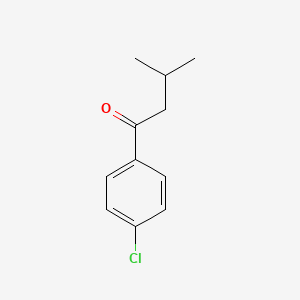

1-(4-Chlorophenyl)-3-methylbutan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis Methods and Optimization

1-(4-Chlorophenyl)-3-methylbutan-1-one can be synthesized using various chemical processes. A study by Shen De-long (2007) outlines a method involving the condensation and hydrogenation of 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone, reaching yields up to 98.3% with a purity of 97.4% as determined by gas chromatography. This method emphasizes economic and technical benefits over previous approaches (Shen De-long, 2007).

Agricultural Applications

In agricultural research, derivatives of 1-(4-Chlorophenyl)-3-methylbutan-1-one, specifically tebuconazole, have been explored for their fungicidal properties. Tebuconazole, alongside carbendazim, has been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, aiming to reduce environmental and human toxicity. This encapsulation has shown to alter the release profiles of the fungicides, demonstrating effectiveness in fungal disease prevention in plants (E. Campos et al., 2015).

Chemical and Physical Property Studies

The compound's behavior in chemical reactions and its physical properties have been subjects of research. The Grunwald-Winstein analysis explored the influence of carbon-carbon multiple bonds on the solvolyses of tertiary alkyl halides related to 1-(4-Chlorophenyl)-3-methylbutan-1-one. This study helps in understanding the reactivity of such compounds under different conditions (Marina Reis et al., 2008).

Development of Pharmaceutical Agents

Research has led to the discovery of nonpeptide agonists for the urotensin-II receptor, with 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one being identified as a potent agonist. This compound opens new avenues for pharmacological research tools and potential drug leads, demonstrating the versatility of 1-(4-Chlorophenyl)-3-methylbutan-1-one derivatives in medicinal chemistry (G. Croston et al., 2002).

Catalysis and Chemical Reactions

The compound's derivatives have been used in catalysis, illustrating their utility in synthesizing other complex molecules. Studies have focused on creating phosphine complexes and enantioselective catalysis, which are critical in producing pharmaceuticals and fine chemicals with high purity and specificity (H. Brunner & H. Leyerer, 2010).

作用機序

Target of Action

Similar compounds such as pitolisant, a selective antagonist or inverse agonist of the histamine h3 receptor , and Pyraclostrobin, a quinone outside inhibitor (QoI)-type fungicide , have been studied extensively. These compounds interact with specific receptors or enzymes to exert their effects.

Mode of Action

For instance, Pitolisant enhances the activity of histaminergic neurons by blocking histamine autoreceptors . Pyraclostrobin, on the other hand, acts as a fungicide by inhibiting mitochondrial respiration .

Biochemical Pathways

For instance, Pitolisant affects the histaminergic signaling pathway , while Pyraclostrobin affects the electron transport chain in mitochondria .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

For instance, Pitolisant has been shown to reduce excessive daytime sleepiness in patients with narcolepsy , while Pyraclostrobin has been shown to have fungicidal activity .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

将来の方向性

特性

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNNXOZSXWBSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466118 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71573-93-8 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1354114.png)

![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)